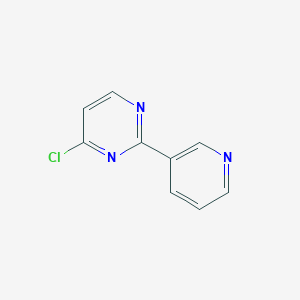

4-Chloro-2-(pyridin-3-yl)pyrimidine

Beschreibung

4-Chloro-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a pyridin-3-yl group at position 2. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like β-glucocerebrosidase . Its molecular formula is C₉H₅ClN₄, with a molecular weight of 204.62 g/mol (exact mass varies slightly depending on isotopic composition). The compound’s reactivity at the 4-chloro position enables nucleophilic substitutions, making it a key scaffold for derivatization .

Eigenschaften

IUPAC Name |

4-chloro-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTPNLHGLRPHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544532 | |

| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97603-39-9 | |

| Record name | 4-Chloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-3-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with pyridin-3-ylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out at elevated temperatures, usually around 100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent and high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(pyridin-3-yl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki Coupling: The compound can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.

Electrophilic Aromatic Substitution: The pyridin-3-yl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO) at temperatures ranging from 50°C to 100°C.

Suzuki Coupling: Palladium(0) catalysts, bases like potassium carbonate, and solvents such as DMF or toluene at temperatures around 100°C.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for halogenation in solvents like acetic acid or chloroform.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

Suzuki Coupling: Biaryl compounds with extended conjugation.

Electrophilic Aromatic Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.

Medicine: It is a key building block in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: The compound is employed in the production of agrochemicals and materials science for the development of novel polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. In the case of receptor antagonists, it binds to the receptor and prevents the natural ligand from activating the receptor, leading to a decrease in the downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine

- CAS No.: 204394-69-4

- Molecular Formula : C₁₀H₅ClF₃N₃

- Molecular Weight : 259.61 g/mol

- Key Features : The addition of a trifluoromethyl group at position 6 enhances lipophilicity and metabolic stability compared to the parent compound. This modification is common in agrochemicals and pharmaceuticals to improve target binding and resistance to oxidative degradation .

4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine

- CAS No.: 1155152-53-6

- Molecular Formula : C₁₆H₁₀Cl₂N₂

- Molecular Weight : 301.17 g/mol

- However, the higher molecular weight could reduce bioavailability .

4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine

- CAS No.: 55199-60-5

- Molecular Formula : C₁₀H₁₄ClN₃S

- Molecular Weight : 243.76 g/mol

- Key Features: The methylthio group at position 2 acts as a superior leaving group compared to chlorine, facilitating nucleophilic aromatic substitution.

Pyrimidine Derivatives with Additional Heterocycles

4-Chloro-2-(pyridin-3-yl)quinazoline

- CAS No.: 98296-25-4

- Molecular Formula : C₁₃H₈ClN₃

- Molecular Weight : 241.67 g/mol

- Key Features : Replacement of the pyrimidine core with a quinazoline system expands the aromatic surface area, favoring interactions with hydrophobic protein pockets. This derivative is used in kinase inhibitor research .

4-Chloro-2-(pyridin-2-yl)-6-(pyridin-3-yl)-pyrimidine

- CAS No.: 1001915-28-1

- Molecular Formula : C₁₄H₉ClN₄

- Molecular Weight : 268.71 g/mol

Functional Group Impact on Physicochemical Properties

Biologische Aktivität

4-Chloro-2-(pyridin-3-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a pyridine moiety at the 2-position. This unique structure contributes to its biological activity, particularly in drug development.

1. Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to this compound. For instance, a series of pyrimidine derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 12 | SiHa | 0.09 ± 0.0085 | |

| Compound 16 | A549 | 0.03 ± 0.0056 | |

| Compound 25 | MCF-7 | <100 |

These findings suggest that compounds with similar structures to this compound may exhibit potent anticancer properties.

2. Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. In a study assessing the efficacy of synthesized pyrimidines against various bacterial strains, it was found that certain derivatives exhibited significant antibacterial activity.

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 200 | |

| Compound B | S. aureus | 400 | |

| Compound C | K. pneumoniae | No growth at 800 |

These results indicate that derivatives of this compound may serve as effective antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation.

- Disruption of Cellular Processes : They may interfere with DNA synthesis or repair mechanisms, leading to increased apoptosis in cancer cells.

- Antibacterial Mechanisms : The presence of the chloro group enhances the compound's ability to penetrate bacterial membranes and disrupt metabolic processes.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including those similar to this compound, which were tested for their anticancer and antimicrobial activities. The study reported promising results, indicating that these compounds could be developed further as therapeutic agents against various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.